An In-depth Technical Guide to 2-(3-Chlorophenyl)-5-methylbenzofuran: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-(3-Chlorophenyl)-5-methylbenzofuran: Structure, Synthesis, and Potential Applications
Abstract: The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant biological activity.[1][2] This technical guide provides a comprehensive analysis of a specific derivative, 2-(3-Chlorophenyl)-5-methylbenzofuran. We will dissect its molecular architecture, propose a robust synthetic pathway with mechanistic insights, detail the requisite protocols for its spectroscopic characterization, and explore its potential applications in the field of drug development based on established structure-activity relationships of the benzofuran class. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this promising heterocyclic entity.
Part 1: Molecular Structure and Physicochemical Properties
The chemical structure of 2-(3-Chlorophenyl)-5-methylbenzofuran is defined by a bicyclic benzofuran core. The nomenclature dictates the precise arrangement of its substituents:
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Benzofuran Core: A furan ring fused to a benzene ring. This planar, aromatic system is the foundational scaffold.
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2-(3-Chlorophenyl) Group: A phenyl ring is attached to the C2 position of the benzofuran core. This phenyl ring is itself substituted with a chlorine atom at its meta (position 3) position. The presence of a halogenated aryl group at C2 is a common motif in bioactive benzofurans.[3]
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5-methyl Group: A methyl group is attached to the C5 position of the benzene portion of the benzofuran nucleus.
The strategic placement of these substituents, particularly the electron-withdrawing chlorine atom and the electron-donating methyl group, is expected to modulate the molecule's electronic properties and, consequently, its biological activity and metabolic stability.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁ClO | Calculated |
| Molecular Weight | 242.70 g/mol | Calculated |
| IUPAC Name | 2-(3-chlorophenyl)-5-methyl-1-benzofuran | IUPAC Naming Convention |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=C2)C3=CC(=CC=C3)Cl | PubChem CID: 15946193 |
| Predicted LogP | 5.1 | ChemDraw Prediction |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 1 (Oxygen atom) | Calculated |
Part 2: Synthesis and Mechanistic Insights
The synthesis of 2-arylbenzofurans can be accomplished through various established methods.[4] A reliable and widely used approach involves a palladium-catalyzed Sonogashira coupling followed by a copper-catalyzed cyclization. This strategy offers high yields and functional group tolerance.
Proposed Synthetic Workflow
The synthesis begins with commercially available starting materials: 4-methylphenol and 1-chloro-3-iodobenzene.
Caption: Proposed synthetic workflow for 2-(3-Chlorophenyl)-5-methylbenzofuran.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(Prop-2-yn-1-yloxy)-4-methylbenzene
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To a solution of 4-methylphenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq) and stir the mixture at room temperature for 30 minutes.
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Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
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Reflux the mixture for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, filter the solid K₂CO₃ and evaporate the solvent under reduced pressure.
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Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate) to yield the pure propargylated intermediate.
Causality Insight: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This potent nucleophile then readily attacks the electrophilic carbon of propargyl bromide in an Sₙ2 reaction to form the ether linkage. Acetone is an ideal polar aprotic solvent for this reaction.
Step 2 & 3: One-Pot Sonogashira Coupling and Cyclization
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In a flame-dried Schlenk flask under an inert nitrogen atmosphere, dissolve 1-(prop-2-yn-1-yloxy)-4-methylbenzene (1.0 eq), 1-chloro-3-iodobenzene (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and Copper(I) iodide (CuI, 0.04 eq) in degassed triethylamine (TEA) and Dimethylformamide (DMF).
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Heat the reaction mixture to 80 °C and stir for 8 hours.
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Increase the temperature to 120 °C and continue stirring for an additional 12 hours to facilitate the intramolecular cyclization.
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Upon completion (monitored by TLC), cool the reaction to room temperature and dilute with water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
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Purify the resulting crude solid by column chromatography (silica gel, hexane) to afford the final product, 2-(3-Chlorophenyl)-5-methylbenzofuran.
Causality Insight: The Sonogashira reaction couples the terminal alkyne with the aryl iodide, catalyzed by palladium and copper co-catalysts. Following this, the higher temperature and the presence of CuI promote a 5-endo-dig intramolecular cyclization, where the oxygen atom attacks the alkyne, leading to the formation of the benzofuran ring system.
Part 3: Spectroscopic Characterization
Unambiguous structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known spectral characteristics of analogous benzofuran structures.[5][6]
Predicted Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H (ortho to Cl) | ~7.85 | d | ~1.5 |
| Phenyl-H (para to Cl) | ~7.65 | d | ~7.8 |
| Benzofuran H-4 | ~7.40 | s | - |
| Benzofuran H-7 | ~7.35 | d | ~8.4 |
| Phenyl-H (meta to Cl) | ~7.30 | t | ~7.8 |
| Benzofuran H-6 | ~7.10 | d | ~8.4 |
| Benzofuran H-3 | ~6.95 | s | - |
| Methyl H-5 | ~2.45 | s | - |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Benzofuran C-2 | ~156.0 |
| Benzofuran C-7a | ~154.5 |
| Phenyl C-Cl | ~134.8 |
| Benzofuran C-5 | ~132.0 |
| Phenyl C-1' | ~131.5 |
| Phenyl C-H | ~129.9 |
| Phenyl C-H | ~128.5 |
| Benzofuran C-7 | ~125.0 |
| Phenyl C-H | ~124.0 |
| Benzofuran C-4 | ~122.0 |
| Benzofuran C-6 | ~111.0 |
| Benzofuran C-3a | ~110.5 |
| Benzofuran C-3 | ~102.0 |
| Methyl C-5 | ~21.5 |
Table 4: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (Aromatic) | 3100 - 3000 |
| C-H stretch (Aliphatic) | 2950 - 2850 |
| C=C stretch (Aromatic) | 1610, 1580, 1470 |
| C-O-C stretch (Aryl ether) | 1250 - 1200 |
| C-Cl stretch | 800 - 600 |
Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 242, with a characteristic [M+2]⁺ isotope peak at m/z 244 with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Workflow for Spectroscopic Analysis
Caption: Standard workflow for the spectroscopic characterization of a synthesized compound.
Part 4: Potential Applications in Drug Development
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of pharmacological activities. Derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][7][8]
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Anticancer Activity: Many 2-arylbenzofurans exhibit potent cytotoxic activity against various cancer cell lines.[3] The mechanism often involves the inhibition of critical cellular processes like tubulin polymerization or the modulation of signaling pathways such as the NF-κB or VEGFR-2 pathways.[9] The specific substitution pattern of 2-(3-Chlorophenyl)-5-methylbenzofuran makes it a prime candidate for screening against lung, breast, and prostate cancer cell lines.
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Antimicrobial Activity: The benzofuran nucleus is a key component of novel agents designed to combat antibiotic resistance.[8] These compounds can act by disrupting bacterial cell walls, inhibiting essential enzymes, or interfering with biofilm formation. The lipophilic nature of the target molecule may facilitate its passage through microbial cell membranes.
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Anti-inflammatory Activity: Certain benzofuran derivatives have shown the ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), making them attractive for the development of new anti-inflammatory drugs.[7]
The development pipeline for a novel compound like 2-(3-Chlorophenyl)-5-methylbenzofuran typically follows a structured path from initial discovery to a potential drug candidate.
Caption: The drug discovery process starting from a novel lead compound.
Conclusion
2-(3-Chlorophenyl)-5-methylbenzofuran is a molecule of significant interest, built upon the biologically active benzofuran scaffold. Its defined chemical structure allows for a rational and efficient synthesis. While its specific biological profile remains to be experimentally determined, its structural similarity to other potent benzofuran derivatives strongly suggests its potential as a valuable lead compound in the discovery of new therapeutic agents, particularly in oncology and infectious diseases. The technical information provided herein serves as a foundational guide for researchers aiming to synthesize, characterize, and evaluate this promising molecule.
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